molecular formula C10H4N4 B098847 2,3-Quinoxalinedicarbonitrile CAS No. 17132-92-2

2,3-Quinoxalinedicarbonitrile

Cat. No. B098847
CAS RN: 17132-92-2
M. Wt: 180.17 g/mol
InChI Key: MFFPGENYYFVBPT-UHFFFAOYSA-N
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Description

2,3-Quinoxalinedicarbonitrile is a chemical compound with the molecular formula C10H4N4 . It has a molecular weight of 180.17 .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been a significant area of research. Various strategies have been reported, including the difunctionalization of alkenes, the ring-opening of easily available small rings, dehydrogenative cross-coupling reactions, transition-metal catalyzed cyclizations, cycloadditions, and other cascade reactions .


Molecular Structure Analysis

The molecular structure of 2,3-Quinoxalinedicarbonitrile consists of a quinoxaline core with two carbonitrile groups attached at the 2 and 3 positions .


Physical And Chemical Properties Analysis

2,3-Quinoxalinedicarbonitrile has a melting point of 210-215 °C and a predicted boiling point of 443.0±45.0 °C. The predicted density is 1.38±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Derivatives with Potential Cytotoxic Activity

Research by Monge et al. (1994) demonstrates the synthesis of a series of quinoxaline derivatives starting from 3-amino-2-quinoxalinecarbonitrile. Among these derivatives, 2,3-Quinoxalinedicarbonitrile was prepared and further used to synthesize compounds with potential cytotoxic activities in both oxic and hypoxic cells (Monge et al., 1994).

Role in Neuroprotection

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, has been identified as a potent inhibitor of the quisqualate subtype of the glutamate receptor. Sheardown et al. (1990) found that NBQX offers protection against global ischemia even when administered two hours after an ischemic challenge, indicating its potential in neuroprotective therapies (Sheardown et al., 1990).

Synthesis of Quinoxaline Derivatives for Various Biological Applications

Khatoon and Abdulmalek (2021) reviewed the synthesis routes for quinoxaline derivatives, highlighting their significant pharmacological effects such as antifungal, antibacterial, antiviral, and antimicrobial activities. These derivatives play a crucial role in drugs for cancer, AIDS, and infectious diseases, emphasizing the importance of quinoxaline moieties in medicinal chemistry (Khatoon & Abdulmalek, 2021).

Antimicrobial Activity of Quinoxaline Derivatives

Refaat et al. (2004) synthesized new quinoxaline derivatives and evaluated their antimicrobial activity in vitro. These compounds demonstrated significant activity, with some exhibiting a broad spectrum of antimicrobial properties (Refaat, Moneer, & Khalil, 2004).

Application in Organic Light Emitting Diodes (OLEDs)

Kothavale, Lee, and Lee (2019) developed highly efficient yellow and red thermally activated delayed fluorescent (TADF) organic light-emitting diodes using quinoxalinedicarbonitrile units. These units, as electron acceptors, enabled the shift from yellow to red emission in TADF emitters, demonstrating their potential in OLED technologies (Kothavale, Lee, & Lee, 2019).

Pesticidal Applications

Liu et al. (2020) designed and synthesized novel quinoxaline derivatives with herbicidal, fungicidal, and insecticidal activities. Their study provides insights into the potential use of these compounds in agriculture as pesticides (Liu et al., 2020).

Future Directions

The future directions in the research of quinoxaline derivatives like 2,3-Quinoxalinedicarbonitrile could involve the development of novel synthetic strategies and the exploration of their biological and pharmacological activities .

properties

IUPAC Name

quinoxaline-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFPGENYYFVBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303741
Record name 2,3-Dicyanoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17132-92-2
Record name 2,3-Quinoxalinedicarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dicyanoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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